

In-Depth Technical Guide: (2,4,6-Triisopropylphenyl)boronic acid

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Compound of Interest

Compound Name: (2,4,6-Triisopropylphenyl)boronic acid

Cat. No.: B142132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and characterization of **(2,4,6-Triisopropylphenyl)boronic acid**. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the steric bulk provided by the triisopropylphenyl group. This guide presents its known spectral data in a structured format, outlines detailed experimental protocols for its synthesis and characterization, and includes a workflow visualization for the logical progression of these processes.

Chemical and Physical Properties

Property	Value
Chemical Formula	C ₁₅ H ₂₅ BO ₂
Molecular Weight	248.17 g/mol
CAS Number	154549-38-9
Appearance	White to off-white solid
Melting Point	167-172 °C
Solubility	Soluble in organic solvents like dichloromethane and ethanol; less soluble in water.

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **(2,4,6-Triisopropylphenyl)boronic acid**.

Note: Experimentally determined spectral data for **(2,4,6-Triisopropylphenyl)boronic acid** is not readily available in the public domain. The following data is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

^1H NMR Spectral Data (Predicted)

- Solvent: CDCl_3
- Frequency: 400 MHz

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~7.0	s	2H	Ar-H
~5.0	br s	2H	$\text{B}(\text{OH})_2$
~3.5	sept	2H	o- $\text{CH}(\text{CH}_3)_2$
~2.9	sept	1H	p- $\text{CH}(\text{CH}_3)_2$
~1.2	d	12H	o- $\text{CH}(\text{CH}_3)_2$
~1.2	d	6H	p- $\text{CH}(\text{CH}_3)_2$

^{13}C NMR Spectral Data (Predicted)

- Solvent: CDCl_3
- Frequency: 100 MHz

Chemical Shift (δ) / ppm	Assignment
~152	C-B
~150	C-CH(CH ₃) ₂ (ortho)
~148	C-CH(CH ₃) ₂ (para)
~120	Ar-CH
~34	CH(CH ₃) ₂ (ortho)
~34	CH(CH ₃) ₂ (para)
~24	CH(CH ₃) ₂ (ortho)
~24	CH(CH ₃) ₂ (para)

Experimental Protocols

Synthesis of (2,4,6-Triisopropylphenyl)boronic acid

The following is a representative protocol for the synthesis of **(2,4,6-Triisopropylphenyl)boronic acid**, adapted from established methods for preparing sterically hindered arylboronic acids. This procedure involves the formation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene, followed by reaction with a trialkyl borate and subsequent acidic workup.

Materials:

- 1-bromo-2,4,6-triisopropylbenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Iodine (catalytic amount)
- Trimethyl borate
- 1 M Hydrochloric acid (HCl)

- Diethyl ether
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Grignard Reagent Formation:
 1. To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).
 2. Add a small crystal of iodine and a few milliliters of a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF.
 3. Gently warm the flask to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
 4. Once initiated, add the remaining solution of 1-bromo-2,4,6-triisopropylbenzene in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.
 5. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 1. Cool the reaction mixture to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
 2. Add trimethyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below $-60\text{ }^{\circ}\text{C}$.
 3. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Workup and Purification:
 1. Cool the reaction mixture to $0\text{ }^{\circ}\text{C}$ in an ice bath.

2. Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic.
3. Stir the mixture vigorously for 1 hour.
4. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
5. Combine the organic layers and wash with saturated brine, then dry over anhydrous Na_2SO_4 .
6. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
7. Purify the crude **(2,4,6-Triisopropylphenyl)boronic acid** by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **(2,4,6-Triisopropylphenyl)boronic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

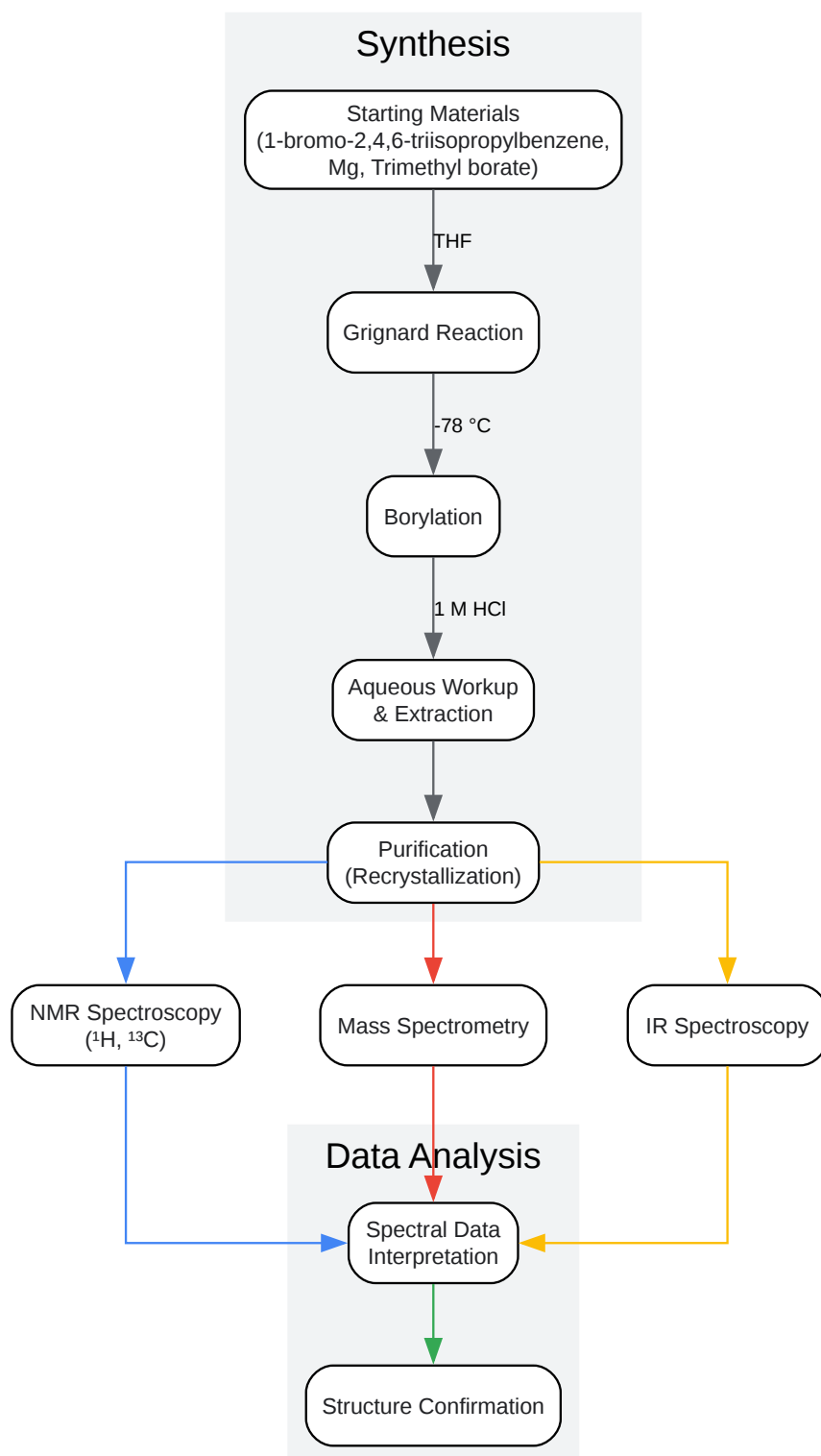
Data Acquisition:

- Acquire ^1H NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Acquire ^{13}C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.
- Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ^{13}C NMR spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **(2,4,6-Triisopropylphenyl)boronic acid**.

Workflow for Synthesis and Characterization



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Caption: Synthesis and Characterization Workflow.

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